molecular formula C11H16BrNO2 B275529 2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol

2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol

Cat. No.: B275529
M. Wt: 274.15 g/mol
InChI Key: PVRLEPZDIKSJLK-UHFFFAOYSA-N
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Description

2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol is a substituted ethanolamine derivative featuring a benzyl group with bromo and ethoxy substituents at the 3- and 4-positions, respectively.

Properties

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

IUPAC Name

2-[(3-bromo-4-ethoxyphenyl)methylamino]ethanol

InChI

InChI=1S/C11H16BrNO2/c1-2-15-11-4-3-9(7-10(11)12)8-13-5-6-14/h3-4,7,13-14H,2,5-6,8H2,1H3

InChI Key

PVRLEPZDIKSJLK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CNCCO)Br

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCCO)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their differences are summarized in Table 1.

Table 1: Structural Comparison of 2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol with Analogs

Compound Name Substituents on Benzyl Ring Additional Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound 3-Bromo, 4-ethoxy Ethanolamine chain C₁₁H₁₅BrNO₂* ~296.15
2-[(4-Bromobenzyl)amino]ethanol hydrochloride 4-Bromo Hydrochloride salt C₉H₁₁BrNO·HCl 274.56
2-[(4-Methoxybenzyl)amino]ethanol 4-Methoxy Ethanolamine chain C₁₀H₁₅NO₂ 181.23
(3-Amino-4-bromophenyl)methanol 3-Amino, 4-bromo Hydroxymethyl C₇H₈BrNO 202.05
2-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol 3-Bromo, 5-ethoxy, 4-(2-fluorobenzyloxy) Fluorobenzyloxy, ethanolamine C₁₈H₂₁BrFNO₃ 398.27

*Inferred based on structural analogs.

Key Observations :

  • Bulkiness: The ethoxy group in the target compound introduces greater steric hindrance than methoxy () or amino groups (), which may reduce solubility in polar solvents .

Physicochemical Properties

Molecular Weight and Polarity :

  • The bromo and ethoxy substituents increase molecular weight compared to simpler analogs like 2-[(4-methoxybenzyl)amino]ethanol (181.23 g/mol vs. ~296.15 g/mol) .
  • The ethoxy group’s moderate polarity may enhance lipophilicity compared to hydroxyl-containing analogs (e.g., tyrosol derivatives in ).

Thermodynamic Properties :

  • Ethanolamine derivatives generally exhibit moderate vaporization enthalpies. For example, 2-(benzyl-amino)ethanol has a vaporization enthalpy of ~75 kJ/mol (). The target compound’s larger substituents likely reduce volatility.

Tyrosinase Inhibition :

  • Tyrosol analogs (e.g., 2-(4-hydroxy-3-methoxyphenyl)ethanol in ) show tyrosinase inhibition rates of ~40–60%. The bromo and ethoxy groups in the target compound may alter inhibitory potency due to steric and electronic effects.

Topoisomerase Inhibition :

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